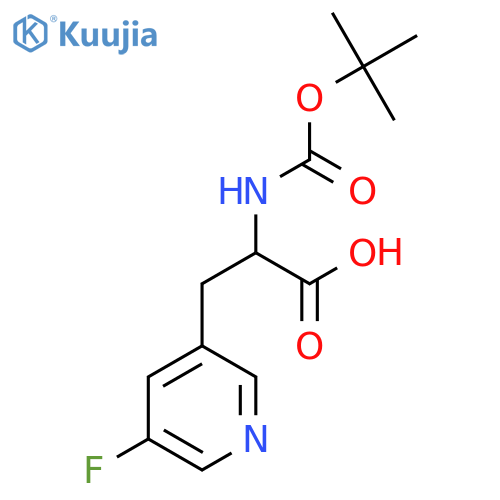Cas no 1379830-89-3 (2-{(tert-butoxy)carbonylamino}-3-(5-fluoropyridin-3-yl)propanoic acid)

1379830-89-3 structure
商品名:2-{(tert-butoxy)carbonylamino}-3-(5-fluoropyridin-3-yl)propanoic acid
CAS番号:1379830-89-3
MF:C13H17FN2O4
メガワット:284.283487081528
MDL:MFCD09918042
CID:4783293
PubChem ID:103694681
2-{(tert-butoxy)carbonylamino}-3-(5-fluoropyridin-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid
- 2-{(tert-butoxy)carbonylamino}-3-(5-fluoropyridin-3-yl)propanoic acid
-
- MDL: MFCD09918042
- インチ: 1S/C13H17FN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)5-8-4-9(14)7-15-6-8/h4,6-7,10H,5H2,1-3H3,(H,16,19)(H,17,18)
- InChIKey: MOQAREUTQHALKQ-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 357
- トポロジー分子極性表面積: 88.5
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-{(tert-butoxy)carbonylamino}-3-(5-fluoropyridin-3-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1300004-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid |
1379830-89-3 | 0.25g |
$972.0 | 2023-06-06 | ||
| Enamine | EN300-1300004-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid |
1379830-89-3 | 5g |
$3065.0 | 2023-06-06 | ||
| Matrix Scientific | 191584-2.500g |
2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid, 95% |
1379830-89-3 | 95% | 2.500g |
$1733.00 | 2023-09-07 | |
| Enamine | EN300-1300004-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid |
1379830-89-3 | 0.5g |
$1014.0 | 2023-06-06 | ||
| Enamine | EN300-1300004-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid |
1379830-89-3 | 0.05g |
$888.0 | 2023-06-06 | ||
| Enamine | EN300-1300004-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid |
1379830-89-3 | 10g |
$4545.0 | 2023-06-06 | ||
| Enamine | EN300-1300004-2500mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid |
1379830-89-3 | 2500mg |
$2996.0 | 2023-09-30 | ||
| Enamine | EN300-1300004-5000mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid |
1379830-89-3 | 5000mg |
$4433.0 | 2023-09-30 | ||
| Enamine | EN300-1300004-500mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid |
1379830-89-3 | 500mg |
$1469.0 | 2023-09-30 | ||
| Enamine | EN300-1300004-100mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid |
1379830-89-3 | 100mg |
$1345.0 | 2023-09-30 |
2-{(tert-butoxy)carbonylamino}-3-(5-fluoropyridin-3-yl)propanoic acid 関連文献
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
1379830-89-3 (2-{(tert-butoxy)carbonylamino}-3-(5-fluoropyridin-3-yl)propanoic acid) 関連製品
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2039-76-1(3-Acetylphenanthrene)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
